6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O3/c1-13-5-7-15(8-6-13)27-23-20(14(2)26-27)21(18(12-24)22(25)30-23)17-11-16(28-3)9-10-19(17)29-4/h5-11,21H,25H2,1-4H3 |
InChI Key |
MSXJWRXYCOCVOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=N2)C |
Origin of Product |
United States |
Biological Activity
6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Chemical Formula : C23H22N4O3
- Molecular Weight : 402.45 g/mol
- CAS Number : 362620-16-4
The compound's biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in the inflammatory process. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of this compound. For instance, in vitro assays demonstrated that it exhibits significant COX-II inhibitory activity:
The compound showed a higher selectivity for COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Analgesic Activity
In vivo studies have indicated that the compound possesses analgesic properties comparable to established analgesics like Celecoxib. The anti-inflammatory activity observed in animal models was significant, with reductions in paw edema and pain response metrics.
Study on COX Inhibition
In a comparative study of various pyrazole derivatives, this compound was highlighted for its potent COX-II inhibition. The study indicated that modifications in the molecular structure could enhance selectivity and potency against COX enzymes:
- Compound PYZ16 showed an IC50 of 0.52 μM against COX-II.
- The research emphasized the importance of structural modifications in enhancing biological activity.
In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and pain behavior scores when treated with the compound compared to the control group.
Safety and Toxicology
Limited toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Research indicates that compounds in this class can induce apoptosis in cancer cell lines. For instance, a study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines and reported promising results regarding their effectiveness when combined with conventional chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Pyrazoles are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Effects
Another area of research focuses on the antimicrobial activity of pyrazole derivatives. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Synthetic Methodologies
Synthesis Approaches
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler pyrazole or pyranopyrazole precursors. Recent advancements in synthetic chemistry have introduced more efficient methodologies such as one-pot reactions and microwave-assisted synthesis that enhance yield and reduce reaction times .
Case Study: Synthesis via Cycloaddition
A notable synthetic route involves the cycloaddition of nitrile imines with enolic forms of various carbonyl compounds to yield substituted pyrazoles. This method has been optimized for producing high yields of 6-amino derivatives while minimizing by-products .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to interact with specific biological targets such as kinases and enzymes involved in cancer progression and inflammation. In silico studies have provided insights into its binding affinity and selectivity towards these targets, indicating a favorable profile for drug development .
Potential as a Therapeutic Agent
Given its diverse biological activities and favorable synthetic profiles, this compound holds promise as a lead candidate for further development into therapeutic agents for cancer treatment and management of inflammatory diseases. Ongoing research aims to elucidate more about its pharmacokinetics and safety profiles to support clinical applications.
Preparation Methods
Base-Catalyzed Condensation
The primary synthetic route involves a one-pot, three-component reaction between 5-methyl-2,4-dihydro-3H-pyrazol-3-one, 2,5-dimethoxybenzaldehyde, and malononitrile or acetylacetone. Ethanol serves as the solvent, with ammonium acetate acting as a catalyst to promote Knoevenagel condensation and subsequent cyclization.
For example, heating a mixture of 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv), 2,5-dimethoxybenzaldehyde (1.0 equiv), and acetylacetone (1.0 equiv) in ethanol under reflux for 6–8 hours yields the pyranopyrazole scaffold. The reaction proceeds via the formation of a benzylidene intermediate, followed by nucleophilic attack from the active methylene compound and intramolecular cyclization.
Key Conditions
Substituent-Specific Modifications
The 4-methylphenyl group at position 1 of the pyrazole ring is introduced by substituting the pyrazolone precursor. For instance, 1-(4-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation using 4-methylbenzyl chloride. This precursor is then subjected to the MCR protocol to install the 2,5-dimethoxyphenyl and nitrile groups.
Post-Condensation Cyclization
Acid-Mediated Cyclization
Following the MCR step, formic acid or chloroacetic acid is employed to cyclize the nitrile group into the pyrano[2,3-c]pyrazole system. For example, boiling the intermediate in formic acid (90°C, 4 hours) induces Dimroth rearrangement, forming the fused pyridopyrimidine core.
Optimized Cyclization Parameters
Solvent Effects on Ring Closure
Polar aprotic solvents like acetonitrile enhance cyclization efficiency. A study comparing dimethylformamide (DMF) and acetonitrile revealed 12–15% higher yields in the latter due to improved solubility of intermediates.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol or methanol further enhances purity (>95%).
Spectroscopic Validation
-
1H-NMR : The C4 proton of the dihydropyran ring appears as a singlet at δ 4.6–4.8 ppm, while the amino group resonates at δ 5.2–5.4 ppm.
-
IR : Stretching vibrations at 2180–2200 cm⁻¹ confirm the nitrile group, and bands at 1620–1660 cm⁻¹ indicate C=N bonds.
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
A comparative study of MCR protocols revealed that substituting malononitrile with acetylacetone increases yields by 18–22%, likely due to reduced steric hindrance during cyclization.
Catalytic Innovations
Using piperidine as a co-catalyst with ammonium acetate reduces reaction time to 4–5 hours without compromising yield.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
Pilot-scale experiments (1 kg batches) achieved 70–73% yields by maintaining strict temperature control (±2°C) and using automated feeding systems for reagents.
Cost-Benefit Analysis
| Component | Cost per Kilogram (USD) | Contribution to Total Cost |
|---|---|---|
| 2,5-Dimethoxybenzaldehyde | 320 | 41% |
| Solvents | 110 | 14% |
| Catalysts | 85 | 11% |
Challenges and Mitigation
Q & A
Q. Optimization Factors :
- Catalyst loading : Ionic liquids require 10–15 mol%, while CTACl uses 0.1 equivalents .
- Temperature : Room temperature minimizes side reactions in aqueous protocols, whereas ionic liquids require mild heating .
- Solvent : Polar aprotic solvents (e.g., ethanol) enhance solubility, while water improves green metrics .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Characterization involves a combination of techniques:
- IR spectroscopy : Confirms NH2 (3440–3350 cm<sup>-1</sup>), CN (2250–2260 cm<sup>-1</sup>), and aromatic C=C (1600 cm<sup>-1</sup>) .
- NMR analysis :
- Mass spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]<sup>+</sup> at 419.16 for C23H22N4O3) .
- X-ray diffraction : Resolves crystal packing and bond lengths (e.g., C–N bond at 1.371 Å) .
How can researchers resolve contradictions in spectral data interpretation across studies?
Advanced Research Question
Discrepancies in melting points or spectral peaks arise from:
Q. Resolution Strategies :
- Cross-validate with multiple techniques (e.g., <sup>1</sup>H NMR + X-ray) .
- Report solvent and temperature conditions explicitly .
What methodologies elucidate the structure-activity relationship (SAR) for biological activity?
Advanced Research Question
For antihypertensive activity ():
- In vitro assays : Calcium channel blockade evaluated via rat aortic ring relaxation (IC50 = 12.3 µM) .
- In vivo models : Dose-dependent blood pressure reduction in hypertensive rats (10–30 mg/kg) .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance activity, while methoxy groups modulate bioavailability .
Q. SAR Workflow :
Synthesize analogs with varied substituents.
Test in pharmacological models (e.g., patch-clamp for ion channels).
Perform computational docking to identify binding motifs .
How is the crystal structure confirmed, and what insights does it provide?
Advanced Research Question
X-ray diffraction protocol :
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : SHELXL-97 software with R-factor < 0.05 .
- Key findings :
- Planar pyranopyrazole core with dihedral angles < 5° .
- Intermolecular N–H···N hydrogen bonds stabilize the lattice .
Q. Applications :
- Validates synthetic routes by comparing experimental vs. theoretical bond lengths .
- Guides co-crystal design for improved solubility .
How do green chemistry principles apply to the synthesis of this compound?
Basic Research Question
Eco-friendly strategies :
- Solvent selection : Water or ethanol/water mixtures reduce toxicity .
- Catalyst design : Reusable ionic liquids or urea minimize waste .
- Energy efficiency : Room-temperature reactions lower carbon footprint .
Q. Performance Metrics :
- Atom economy : >85% for MCRs due to minimal byproducts .
- E-factor : <0.5 for aqueous protocols .
What mechanistic insights explain the multicomponent reaction pathways?
Advanced Research Question
Proposed mechanism ():
Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
Michael addition : Pyrazole attacks the nitrile to form the pyran ring.
Tautomerization : Stabilizes the 1,4-dihydropyrano[2,3-c]pyrazole core .
Q. Kinetic studies :
- Rate-determining step: Michael addition (ΔG<sup>‡</sup> = 28.5 kcal/mol) .
- Catalytic role of CTACl: Lowers activation energy by 15% via micellar encapsulation .
How can researchers address batch-to-batch variability in synthesis?
Advanced Research Question
Sources of variability :
- Impurities in starting materials (e.g., aldehydes).
- Inconsistent stirring rates affecting reaction homogeneity.
Q. Mitigation Strategies :
- Quality control : HPLC purity checks (>98%) for intermediates .
- Process automation : Controlled temperature and stirring in microreactors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
